Ethyl 4-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-5-13-4-3-7(6)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZBDRPKHUIVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673284 | |
| Record name | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-65-6 | |
| Record name | Ethyl 4-(trifluoromethyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | KOH, EtOH, 80°C, 6 h | 87% |
| Chlorination | POCl₃, 110°C, 4 h | 92% |
| Hydrogenolysis | 5% Pd/C, H₂ (1.8 MPa), EtOH, 80°C | 95% |
| Esterification | H₂SO₄, EtOH, 70°C, 12 h | 89% |
Palladium-Catalyzed Cross-Coupling with Ethoxyvinyltin Reagents
A novel approach from RSC publications utilizes tributyl(1-ethoxyvinyl)tin in a Stille coupling reaction. Starting from 2-chloronicotinonitrile, Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (5 mol%) mediate coupling with the tin reagent in DMF at 80°C for 12 hours, forming 2-ethoxyvinyl-3-cyano-4-trifluoromethylpyridine (83% yield). Acidic hydrolysis (2N HCl, acetone, RT) cleaves the ethoxyvinyl group to a ketone, which undergoes cyclization with hydrazine monohydrate in ethanol (reflux, 24 h) to yield the pyridine core.
Ethyl trifluoroacetate is then introduced via a Claisen condensation using sodium hydride (2.5 equivalents) in THF at 0°C to reflux, installing the trifluoromethyl group (63% yield). This method excels in regioselectivity but requires stringent anhydrous conditions and costly tin reagents.
Trifluoroacetylation of Nicotinate Derivatives
Alternative routes leverage ethyl trifluoroacetate as a trifluoromethyl source. In a representative procedure, 2-chloronicotinonitrile undergoes nucleophilic substitution with sodium ethoxide in THF, forming 2-ethoxy-3-cyanonictinate. Treatment with ethyl trifluoroacetate under basic conditions (NaH, THF, 0°C to reflux) installs the trifluoromethyl group via a Knoevenagel-type condensation, followed by acid-catalyzed cyclization (PTSA, ethanol) to yield the target ester (58% over two steps).
Hydrolysis-Esterification of Methyl 2,6-Dichloro-4-(Trifluoromethyl)Nicotinate
Industrial-scale synthesis from ChemicalBook involves methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a precursor. Hydrolysis with aqueous NaOH (10%, 100°C, 8 h) yields 4-trifluoromethylnicotinic acid, which is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst, 70°C, 10 h). While this method achieves 98.3% purity, the two-step process incurs higher energy costs compared to direct ester syntheses.
Comparative Analysis of Methodologies
Efficiency and Scalability
Cost Considerations
| Method | Catalyst Cost | Solvent Cost | Yield |
|---|---|---|---|
| Cyclocondensation | Low | Low (EtOH) | 78% |
| Pd-Catalyzed | High | High (DMF) | 63% |
| Trifluoroacetylation | Moderate | Moderate | 58% |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of nicotinic acid, such as amides, esters, and alcohols .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity to target proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Ethyl 4-(trifluoromethyl)nicotinate and its analogues:
Hydrolytic Stability and Enzyme Interactions
- Hydrolysis in Biological Systems : Human serum albumin (HSA) exhibits esterase-like activity toward nicotinate esters. Methyl nicotinate (half-life >95 hours) is highly stable, while 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) . The trifluoromethyl group in this compound likely confers intermediate stability due to its electron-withdrawing effect, delaying hydrolysis compared to alkyl-substituted esters but less than methyl derivatives.
- Comparison with Chlorinated Analogues : Ethyl 4-chloro-6-(trifluoromethyl)nicotinate may exhibit slower hydrolysis than the target compound due to the combined electron-withdrawing effects of -Cl and -CF₃, though direct data is unavailable .
Key Research Findings
Substituent Position Dictates Bioactivity : 4-Position esters (e.g., ethyl isonicotinate) show higher thrips attractant activity than 3-position analogues (e.g., ethyl nicotinate) .
Electron-Withdrawing Groups Enhance Stability : -CF₃ and -Cl substituents reduce hydrolysis rates in biological systems compared to alkyl groups .
Amino and Hydroxyl Groups Alter Reactivity: These groups increase polarity and participation in hydrogen bonding, impacting solubility and synthetic applications .
Biological Activity
Ethyl 4-(trifluoromethyl)nicotinate is a derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its interaction with biological membranes and targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 249.19 g/mol
- Functional Groups : Trifluoromethyl and ethyl ester groups, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, modulating various biochemical pathways that lead to observed biological effects.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties, particularly against HIV-1. In studies evaluating its efficacy as an RNase H inhibitor, the compound demonstrated an IC value of approximately 24 μM, indicating significant inhibitory activity against viral replication processes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- RNase H Inhibition :
-
Antimicrobial Evaluation :
- While direct studies on this compound's antimicrobial properties are sparse, related compounds have demonstrated significant antibacterial activity against various strains .
Table 1: Biological Activity Summary of this compound
Q & A
Basic: What are the established synthetic routes for Ethyl 4-(trifluoromethyl)nicotinate?
Methodological Answer:
The synthesis typically involves esterification of 4-(trifluoromethyl)nicotinic acid with ethanol, catalyzed by sulfuric acid under reflux conditions . For more complex derivatives, cross-coupling reactions like Suzuki-Miyaura (using boronic acids) are employed to introduce aryl/heteroaryl groups at specific positions, as demonstrated in patent applications . Microwave-assisted synthesis can enhance reaction efficiency and yield for intermediates, as seen in related trifluoromethyl nicotinate derivatives .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to confirm the ethyl ester moiety and trifluoromethyl group.
- 19F NMR to verify the presence and position of the CF3 group .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material) .
- Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight confirmation and detection of impurities .
Advanced: How can reaction yields be optimized for trifluoromethyl-substituted nicotinate derivatives?
Methodological Answer:
- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions, optimizing ligand-to-metal ratios .
- Microwave Irradiation: Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% compared to conventional heating .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
